Cas no 1803241-00-0 (α-(Methoxyimino)-2-furanacetyl-d3 Chloride)

α-(Methoxyimino)-2-furanacetyl-d3 Chloride 化学的及び物理的性質
名前と識別子
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- α-(Methoxyimino)-2-furanacetyl-d3 Chloride
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- インチ: 1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6-
- InChIKey: HCJIHHSBMCGTGF-TWGQIWQCSA-N
- ほほえんだ: C(/C1OC=CC=1)(\C(=O)Cl)=N\OC([H])([H])[H]
α-(Methoxyimino)-2-furanacetyl-d3 Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M268567-10mg |
α-(Methoxyimino)-2-furanacetyl-d3 Chloride |
1803241-00-0 | 10mg |
$1177.00 | 2023-05-18 | ||
TRC | M268567-5mg |
α-(Methoxyimino)-2-furanacetyl-d3 Chloride |
1803241-00-0 | 5mg |
$603.00 | 2023-05-18 | ||
TRC | M268567-25mg |
α-(Methoxyimino)-2-furanacetyl-d3 Chloride |
1803241-00-0 | 25mg |
$ 1800.00 | 2023-09-07 |
α-(Methoxyimino)-2-furanacetyl-d3 Chloride 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
α-(Methoxyimino)-2-furanacetyl-d3 Chlorideに関する追加情報
α-(Methoxyimino)-2-furanacetyl-d3 Chloride: A Comprehensive Overview in Modern Chemical Biology
α-(Methoxyimino)-2-furanacetyl-d3 Chloride, a compound with the CAS number 1803241-00-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This deuterated derivative of a furanacetyl chloride derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and biochemical studies. The compound's molecular structure, characterized by the presence of a methoxyimino group and a deuterated isotope, makes it a valuable tool for researchers seeking to explore the mechanisms of various biological pathways.
The α-(Methoxyimino)-2-furanacetyl-d3 Chloride is particularly notable for its role in the synthesis of labeled biomolecules, which are essential for high-resolution spectroscopic studies. The incorporation of deuterium atoms (D) into the molecular framework not only enhances the compound's stability under various analytical conditions but also allows for more precise tracking of metabolic processes. This feature is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds provide clearer signals and reduce interference from background noise.
In recent years, the demand for high-purity labeled compounds has surged, driven by advancements in mass spectrometry and other analytical techniques. The α-(Methoxyimino)-2-furanacetyl-d3 Chloride fits perfectly into this landscape, offering researchers a reliable and efficient means to study complex biological systems. Its application in proteomics, for instance, has enabled scientists to unravel the intricate interactions between proteins and their substrates with unprecedented detail.
The CAS number 1803241-00-0 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This standardized nomenclature is crucial for facilitating global collaboration and knowledge sharing among researchers. The compound's synthesis involves meticulous steps to ensure high yield and purity, making it a cornerstone in many laboratory protocols.
One of the most compelling aspects of α-(Methoxyimino)-2-furanacetyl-d3 Chloride is its versatility in synthetic chemistry. The methoxyimino group serves as a versatile handle for further functionalization, allowing chemists to design novel molecules with tailored properties. This adaptability has led to its use in the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The deuterated version further enhances these properties by improving metabolic stability, which is critical for drug candidates that undergo rapid biotransformation.
Recent studies have highlighted the compound's potential in drug discovery pipelines. Researchers have leveraged its structural features to develop inhibitors that selectively target specific enzymes involved in disease pathways. For example, the α-(Methoxyimino)-2-furanacetyl-d3 Chloride has been employed in the synthesis of probes that illuminate enzyme kinetics at an atomic level. Such insights are invaluable for designing drugs that not only efficacy but also minimal side effects.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of biologics. The ability to label proteins and other biomolecules with deuterium atoms provides a way to create drugs that resist metabolic degradation, potentially leading to longer-lasting therapeutic effects. This approach aligns with the growing trend toward precision medicine, where tailored treatments are designed based on individual patient profiles.
From a biochemical perspective, α-(Methoxyimino)-2-furanacetyl-d3 Chloride offers a window into understanding enzyme mechanisms at a fundamental level. Its use as a substrate or inhibitor allows researchers to dissect complex reaction pathways step-by-step. This level of detail is crucial for developing drugs that can modulate these pathways effectively. Moreover, the compound's stability under various conditions makes it an ideal candidate for long-term studies that require consistent performance.
The synthesis of α-(Methoxyimino)-2-furanacetyl-d3 Chloride is an intricate process that requires expertise in organic chemistry and isotopic labeling techniques. Manufacturers must adhere to stringent quality control measures to ensure batch-to-batch consistency. This attention to detail is essential for maintaining the integrity of research findings across different laboratories worldwide.
In conclusion, α-(Methoxyimino)-2-furanacetyl-d3 Chloride (CAS no 1803241-00-0) stands as a testament to the ingenuity of modern chemical biology. Its unique properties make it an indispensable tool for researchers exploring new frontiers in drug development and biochemical research. As scientific understanding continues to evolve, this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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